molecular formula C4H7BrO3 B1667885 Bromo-PEG1-CH2CO2H CAS No. 1135131-50-8

Bromo-PEG1-CH2CO2H

Cat. No.: B1667885
CAS No.: 1135131-50-8
M. Wt: 183 g/mol
InChI Key: GBPDANKBFPPRCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bromo-PEG1-CH2CO2H: is a polyethylene glycol (PEG) derivative containing a bromide group and a terminal carboxylic acid. This compound is known for its hydrophilic PEG spacer, which increases solubility in aqueous media. The bromide group serves as an excellent leaving group for nucleophilic substitution reactions, while the terminal carboxylic acid can react with primary amine groups to form stable amide bonds .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Bromo-PEG1-CH2CO2H undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Bromo-PEG1-CH2CO2H is used as a linker or crosslinker in the synthesis of complex molecules and polymers. Its hydrophilic nature and reactivity make it suitable for constructing bioconjugates and functionalized nanoparticles .

Biology: In biological research, this compound is employed to modify biomolecules, enhancing their solubility and biocompatibility. It is used in the preparation of PEGylated proteins and peptides, which have improved pharmacokinetic properties .

Medicine: The compound is utilized in drug delivery systems to improve the solubility and stability of therapeutic agents. PEGylation with this compound can enhance the circulation time and reduce the immunogenicity of drugs .

Industry: In industrial applications, this compound is used in the production of high-performance materials, including hydrogels and coatings. Its ability to form stable amide bonds makes it valuable in the development of advanced materials .

Mechanism of Action

Bromo-PEG1-CH2CO2H exerts its effects primarily through its reactive functional groups. The bromide group facilitates nucleophilic substitution reactions, while the terminal carboxylic acid enables the formation of stable amide bonds with primary amine groups. These reactions allow the compound to modify and functionalize various molecules, enhancing their solubility, stability, and biocompatibility .

Properties

IUPAC Name

2-(2-bromoethoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO3/c5-1-2-8-3-4(6)7/h1-3H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPDANKBFPPRCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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